molecular formula C12H9NO B1625980 2-Cyano-3-methoxynaphthalene CAS No. 92616-44-9

2-Cyano-3-methoxynaphthalene

Cat. No. B1625980
CAS RN: 92616-44-9
M. Wt: 183.21 g/mol
InChI Key: FFTOPFYRWFXMRB-UHFFFAOYSA-N
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Description

“2-Cyano-3-methoxynaphthalene” is a chemical compound with the CAS Number: 92616-44-9 . It has a molecular weight of 183.21 and its molecular formula is C12H9NO . The IUPAC name for this compound is 3-methoxy-2-naphthonitrile .


Molecular Structure Analysis

The molecular structure of “2-Cyano-3-methoxynaphthalene” is represented by the formula C12H9NO . This indicates that it contains 12 carbon atoms, 9 hydrogen atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Lubricant Additive or Base Oil

Naphthalene derivatives, such as 2-Cyano-3-methoxynaphthalene , can be used as base oils or additives in lubricants. These compounds meet the requirements for lubricants in various fields due to their chemical properties .

Optoelectronic Characteristics

Compounds like 2-Cyano-3-methoxynaphthalene may exhibit unique and superior optoelectronic characteristics. This makes them potential candidates for use in electronic devices that interact with light .

properties

IUPAC Name

3-methoxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOPFYRWFXMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538608
Record name 3-Methoxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-methoxynaphthalene

CAS RN

92616-44-9
Record name 3-Methoxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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